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Introduction and Drug Background

Ceftolozane/tazobactam (C/T) represents a novel cephalosporin/β-lactamase inhibitor combination with

demonstrated efficacy against multidrug-resistant Gram-negative bacilli, particularly in the treatment of

ventilator-associated bacterial pneumonia (VABP). Approved by the FDA in 2014 for complicated intra-

abdominal and urinary tract infections, its indications were expanded in June 2019 to include hospital-

acquired and ventilator-associated bacterial pneumonia (HABP/VABP) based on the ASPECT-NP trial

[1]. Ceftolozane is structurally similar to ceftazidime but features key modifications at the 3-position of the

cephem nucleus that enhance its antipseudomonal activity and stability against numerous β-lactamase-
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mediated resistance mechanisms [2]. The addition of tazobactam, a well-characterized β-lactamase inhibitor,

extends the spectrum of activity to include most extended-spectrum β-lactamase (ESBL) producers and some

anaerobic species [2].

The mechanism of action of ceftolozane involves binding to penicillin-binding proteins (PBPs), particularly

PBP1b, PBP1c, PBP2, and PBP3, thereby inhibiting bacterial cell wall synthesis and leading to cell death

[1]. Ceftolozane demonstrates a particularly high affinity for PBPs of Pseudomonas aeruginosa, including

drug-resistant strains, which distinguishes it from other cephalosporins [2]. This enhanced binding affinity

allows it to maintain activity against strains that have developed resistance to other β-lactam antibiotics

through modifications of their PBPs. The combination with tazobactam protects ceftolozane from hydrolysis

by many serine β-lactamases, expanding its utility against β-lactamase-producing organisms commonly

encountered in nosocomial pneumonia [1].

Table 1: Key Characteristics of Ceftolozane/Tazobactam

Parameter Description

Drug Class Cephalosporin/β-lactamase inhibitor combination

Mechanism of Action Inhibition of penicillin-binding proteins (PBPs) with β-lactamase protection

Approved VABP
Indication

Hospital-acquired and ventilator-associated bacterial pneumonia (adults)

Primary Target
Pathogens

Pseudomonas aeruginosa, ESBL-producing Enterobacteriaceae, E. coli, K.
pneumoniae, P. mirabilis, H. influenzae

Dosing in Normal Renal
Function

3 g (2 g ceftolozane/1 g tazobactam) IV every 8 hours, infused over 1 hour

Treatment Duration 7-14 days (depending on clinical assessment)

Pharmacokinetic/Pharmacodynamic Basis for Dosing
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The pharmacokinetic/pharmacodynamic (PK/PD) profile of ceftolozane/tazobactam provides the

scientific foundation for its dosing regimen in VABP. Like other β-lactam antibiotics, the PK/PD index most

strongly correlated with ceftolozane's efficacy is the percentage of the dosing interval that free drug

concentrations exceed the pathogen's minimum inhibitory concentration (%fT>MIC) [3] [2]. Preclinical

models demonstrate that bacteriostatic and bactericidal targets require approximately 25% and 32% fT>MIC,

respectively, though more aggressive targets of approximately 40% fT>MIC have been suggested for 1-2 log

kill against drug-resistant P. aeruginosa [3].

A critical consideration in VABP treatment is adequate antibiotic penetration to the infection site in the

lungs. Studies measuring epithelial lining fluid (ELF) concentrations, which represent the site of infection

in pneumonia, demonstrated that ceftolozane achieves approximately 50% penetration from plasma to ELF

[3]. This relatively lower penetration ratio necessitated a doubling of the dose from the 1.5 g used for

complicated intra-abdominal and urinary tract infections to 3 g (2 g ceftolozane/1 g tazobactam) every 8

hours for VABP to achieve sufficient drug exposure at the site of infection [3]. Monte Carlo simulations

incorporating this penetration ratio confirmed that the 3 g dose provides a >90% probability of target

attainment (PTA) for pathogens with MICs ≤8 mg/L in ELF, compared with inadequate PTA at the lower 1.5

g dose [3].

Table 2: Key Pharmacokinetic Parameters of Ceftolozane/Tazobactam

Parameter Ceftolozane Tazobactam

Volume of Distribution 13.5 L Similar to ceftolozane

Plasma Protein Binding 16-21% 20-30%

Primary Elimination Route Renal (≥92%) Renal

Half-life (normal renal function) 2.77 hours (day 1) Similar to ceftolozane

ELF Penetration Ratio ~50% ~50%

Clearance Mechanism Glomerular filtration Glomerular filtration + active secretion

The following diagram illustrates the PK/PD relationship and lung penetration of ceftolozane/tazobactam:
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Figure 1: PK/PD Relationship and Lung Penetration of Ceftolozane/Tazobactam in VABP

Clinical Dosing Protocol and Administration

The recommended dosage of ceftolozane/tazobactam for adult patients with HABP/VABP and normal renal

function (CrCl >50 mL/min) is 3 g (comprising 2 g ceftolozane and 1 g tazobactam) administered

intravenously every 8 hours, with an infusion duration of 1 hour [4] [5]. Treatment duration typically ranges

from 7 to 14 days and should be guided by the patient's clinical status, microbiological findings, and

underlying disease severity. Dosage adjustments are necessary in patients with impaired renal function, as

both components are primarily eliminated renally [4].

Renal function monitoring is essential during therapy, with creatinine clearance assessed at least daily in

patients with changing renal function [4]. Clinical studies have demonstrated that decreased efficacy of

ceftolozane/tazobactam has been observed in patients with baseline CrCl of 30 to ≤50 mL/min, highlighting

the importance of appropriate dose adjustment in this population [4]. In patients with fluctuating renal
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function, frequent monitoring and corresponding dose adjustments are necessary to maintain therapeutic

drug exposures while minimizing potential toxicity.

Table 3: Dosage Adjustment Guide for Renal Impairment in Adult VABP Patients

Renal Function (CrCl)
Recommended Dosage
Regimen

Dosing Interval

>50 mL/min 3 g (2 g/1 g) Every 8 hours

30-50 mL/min 1.5 g (1 g/0.5 g) Every 8 hours

15-29 mL/min 750 mg (500 mg/250 mg) Every 8 hours

End-Stage Renal Disease
(ESRD) on HD

750 mg (500 mg/250 mg) Every 8 hours (administer after HD on

dialysis days)

For pediatric patients with cIAI or cUTI, dosage recommendations are based on body weight and renal

function, though there is insufficient information to recommend dosage adjustment for pediatric patients

younger than 18 years of age with cIAI and cUTI with eGFR ≤50 mL/min/1.73 m² [4]. C/T is not

recommended in pediatric patients who have an eGFR ≤50 mL/min/1.73 m² [4]. Specific pediatric dosing for

HABP/VABP has not been fully established, and clinicians should refer to current prescribing information

for the most up-to-date recommendations.

Administration practicalities require reconstitution of the vial contents with appropriate volumes of sterile

water or compatible solutions, followed by dilution in 100 mL of either 0.9% Sodium Chloride or 5%

Dextrose. The prepared solution should be inspected for particulate matter and discoloration before

administration. The infusion should be conducted over 1 hour using a dedicated IV line or compatible IV

administration set.

Clinical Evidence and Efficacy Data

The clinical efficacy of ceftolozane/tazobactam for VABP was established in the pivotal ASPECT-NP trial,

a multicenter, randomized, double-blind, double-dummy, noninferiority study comparing C/T (3 g every 8
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hours) with meropenem (1 g every 8 hours) in 726 adults with ventilated HABP/VABP [5]. This trial

demonstrated comparable 28-day all-cause mortality between treatment groups (24.0% for C/T vs 25.3%

for meropenem), meeting the pre-specified noninferiority margin [5]. Clinical cure rates, defined as

resolution or improvement in signs and symptoms of pneumonia such that no further antimicrobial therapy

was required, were similar between groups, supporting C/T as an effective therapeutic option for Gram-

negative VABP.

A 2024 Bayesian network meta-analysis of 16 randomized controlled trials encompassing 4993 patients

with nosocomial pneumonia compared 13 antibiotic regimens, including ceftolozane/tazobactam,

ceftazidime/avibactam, imipenem/cilastatin/relebactam, and cefiderocol [6]. The analysis found no

significant difference in 28-day mortality among all beta-lactam regimens, though for microbiological

cure, ceftolozane/tazobactam had the highest probability of being superior to comparators [6]. This suggests

that while mortality outcomes are similar across appropriate antibiotic regimens, C/T may offer advantages

in pathogen eradication, a key consideration in source control for VABP.

Further real-world evidence comes from a systematic review and meta-analysis of observational studies

published in 2021, which reported a pooled clinical success rate of 73.3% (95% CI: 68.9%-77.5%) for

ceftolozane/tazobactam in the treatment of multidrug-resistant Gram-negative infections, with pneumonia

being the predominant infection type (49.8%) and MDR P. aeruginosa being the major pathogen treated

(65.3%) [7]. Development of resistance to C/T during treatment was reported in only 8.9% of the population

across studies, supporting its utility in managing difficult-to-treat resistant pathogens [7].

Table 4: Clinical Efficacy Outcomes from Key Studies

Study/Type Population Comparator
Clinical
Cure/Mortality

Microbiological
Eradication

ASPECT-NP Trial 726 VABP
patients

Meropenem
1g q8h

28-day mortality:
24.0% vs 25.3% (C/T

vs meropenem)

Similar between
groups

Observational
Meta-analysis
(2021)

1620 patients

(49.8%
pneumonia)

Various Clinical success:

73.3% (95% CI:
68.9%-77.5%)

Not pooled
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Study/Type Population Comparator
Clinical
Cure/Mortality

Microbiological
Eradication

Network Meta-
analysis (2024)

4993 NP

patients

12 other

regimens

No mortality

difference among
beta-lactams

Highest probability

of superiority for C/T

Experimental Protocols and Research Methodologies

Susceptibility Testing Protocol

Standardized antimicrobial susceptibility testing for ceftolozane/tazobactam follows Clinical and

Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing

(EUCAST) guidelines. The recommended method is broth microdilution using cation-adjusted Mueller-

Hinton broth, with results interpreted according to established breakpoints. For ceftolozane/tazobactam, the

fixed concentration of tazobactam is 4 μg/mL in susceptibility testing preparations.

Procedure:

Prepare ceftolozane serial dilutions in CA-MHB with constant 4 μg/mL tazobactam
Final bacterial inoculum: 5 × 10^5 CFU/mL in each well

Incubation: 35±2°C for 16-20 hours in ambient air
MIC determination: Lowest concentration completely inhibiting visible growth

Quality control: Recommended strains include E. coli ATCC 25922, P. aeruginosa ATCC 27853, and
K. pneumoniae ATCC 700603

For difficult-to-treat pathogens like MDR P. aeruginosa, consider supplemental methods such as time-kill

assays to determine bactericidal activity:

Prepare log-phase bacterial suspension (~10^6 CFU/mL) in cation-adjusted Mueller-Hinton broth

Add ceftolozane/tazobactam at 0.25x, 1x, 4x, and 16x the predetermined MIC
Incubate at 35°C with shaking; sample at 0, 4, 8, and 24 hours

Serially dilute samples and plate for viable counts
Bactericidal activity: Defined as ≥3 log10 CFU/mL reduction compared with initial inoculum
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Pharmacokinetic/Pharmacodynamic Target Attainment Studies

Probability of target attainment (PTA) analyses support the recommended ceftolozane/tazobactam dosing

regimens across different renal function categories. These studies employ population pharmacokinetic

modeling and Monte Carlo simulations to predict drug exposure at the infection site [3] [5].

Research Methodology:

Develop population PK models using nonlinear mixed-effects modeling (NONMEM)
Incorporate plasma and epithelial lining fluid concentration data

Conduct Monte Carlo simulations (typically n=1000-5000 virtual patients)
Calculate PTA for various fT>MIC targets (30%, 40%, 50%) across MIC distributions

Determine cumulative fraction of response based on local pathogen MIC distributions

Recent PTA analyses for HABP/VABP patients demonstrated that across renal function groups, plasma PTA

was 100% for ceftolozane and >99% for tazobactam; ELF PTA was >99% for ceftolozane and >87% for

tazobactam, supporting the currently recommended dosing regimens [5].

The following diagram illustrates the experimental workflow for PK/PD target attainment analysis:

PK_Data

PopPK_Model

NONMEM Analysis

PD_Targets

MC_Simulations
Virtual Population

PTA_Analysis

Concentration Profiles

Dosing_Recommendations

PTA >90%
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Figure 2: Experimental Workflow for PK/PD Target Attainment Analysis

Safety Profile and Antimicrobial Stewardship
Considerations

The safety profile of ceftolozane/tazobactam in HABP/VABP patients is consistent with that of other

cephalosporins. In the ASPECT-NP trial, the most common adverse reactions occurring in ≥5% of adult

patients receiving C/T were hepatic transaminase increased (11.9%), renal impairment/renal failure

(8.9%), and diarrhea (6.4%) [4]. These incidence rates were comparable to those observed in the

meropenem control group, supporting the acceptable tolerability profile of C/T in critically ill patients with

pneumonia.

Important safety considerations include contraindications in patients with known serious hypersensitivity

to ceftolozane/tazobactam, piperacillin/tazobactam, or other members of the beta-lactam class [4]. As with

other broad-spectrum antibiotics, Clostridioides difficile-associated diarrhea has been reported with C/T

use, ranging from mild diarrhea to fatal colitis [4]. Careful medical history is necessary as CDAD has been

reported to occur more than 2 months after antibacterial administration. Additionally, decreased efficacy has

been observed in patients with baseline CrCl of 30 to ≤50 mL/min, emphasizing the need for appropriate

dose adjustment and monitoring in renally impaired patients [4].

From an antimicrobial stewardship perspective, C/T should be reserved for infections proven or strongly

suspected to be caused by susceptible bacteria, particularly MDR P. aeruginosa and ESBL-producing

Enterobacteriaceae [4]. When culture and susceptibility information are available, they should be considered

in selecting or modifying antibacterial therapy. In the absence of such data, local epidemiology and

susceptibility patterns may contribute to the empiric selection of therapy. Antimicrobial stewardship

programs are crucial to guide appropriate use, preserve effectiveness, and minimize the development of

resistance.

Cost-effectiveness analyses in specific healthcare settings should inform institutional protocols. A 2025

study conducted in Colombia concluded that C/T was not cost-effective compared to meropenem for VAP in

that setting, though price reduction of approximately 32% would make it cost-effective [8]. Such economic
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considerations, combined with local resistance patterns and patient factors, should guide formulary decisions

and treatment pathway development.

Conclusion

Ceftolozane/tazobactam represents an important therapeutic option for ventilator-associated bacterial

pneumonia, particularly in the context of multidrug-resistant Gram-negative infections. The 3 g every 8

hours dosing regimen, with appropriate adjustments for renal impairment, is supported by robust PK/PD

modeling and clinical trial evidence demonstrating noninferiority to carbapenem comparators. Its enhanced

activity against MDR P. aeruginosa, including strains resistant to other cephalosporins, carbapenems, and

piperacillin/tazobactam, positions it as a valuable agent in the antimicrobial armamentarium. Ongoing

stewardship and appropriate use based on local susceptibility patterns and antimicrobial stewardship

principles will be essential to preserve its efficacy against challenging Gram-negative pathogens in the

critical care setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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